(1S)-2'-[[Bis(1-methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid
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Overview
Description
(1S)-2’-[[Bis(1-methylethyl)amino]carbonyl][1,1’-binaphthalene]-2-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a binaphthalene core, which is a common motif in chiral ligands and catalysts used in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2’-[[Bis(1-methylethyl)amino]carbonyl][1,1’-binaphthalene]-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group followed by the introduction of the binaphthalene moiety through a series of coupling reactions. The final step usually involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process. Scale-up procedures would also be developed to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-2’-[[Bis(1-methylethyl)amino]carbonyl][1,1’-binaphthalene]-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the binaphthalene core or the amino group.
Substitution: The compound can participate in substitution reactions, particularly at the amino group or the carboxylic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S)-2’-[[Bis(1-methylethyl)amino]carbonyl][1,1’-binaphthalene]-2-carboxylic acid is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various chemical reactions, making it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. Their ability to interact with specific molecular targets makes them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of (1S)-2’-[[Bis(1-methylethyl)amino]carbonyl][1,1’-binaphthalene]-2-carboxylic acid involves its interaction with specific molecular targets. The binaphthalene core can engage in π-π interactions with aromatic residues, while the amino and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions. These interactions facilitate the compound’s ability to modulate enzymatic activity and other biological processes.
Comparison with Similar Compounds
Similar Compounds
(1S)-2’-[[Bis(1-methylethyl)amino]carbonyl][1,1’-binaphthalene]-2-carboxylic acid derivatives: These compounds share the same core structure but differ in the substituents attached to the binaphthalene moiety.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is another example of a chiral ligand used in asymmetric synthesis, but it features a different core structure and functional groups.
Uniqueness
The uniqueness of (1S)-2’-[[Bis(1-methylethyl)amino]carbonyl][1,1’-binaphthalene]-2-carboxylic acid lies in its ability to form stable complexes with metal ions and its versatility in various chemical reactions. Its binaphthalene core provides a rigid, chiral environment that is essential for inducing chirality in asymmetric synthesis.
Properties
IUPAC Name |
1-[2-[di(propan-2-yl)carbamoyl]naphthalen-1-yl]naphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO3/c1-17(2)29(18(3)4)27(30)23-15-13-19-9-5-7-11-21(19)25(23)26-22-12-8-6-10-20(22)14-16-24(26)28(31)32/h5-18H,1-4H3,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPNIUOCEUFCBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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